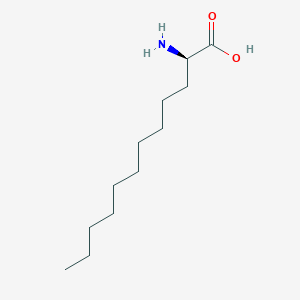

(R)-2-Aminododecanoic acid

Overview

Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s role or function in biological or chemical systems would also be described.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis

This would involve the use of spectroscopic techniques (like NMR, IR, mass spectrometry) to elucidate the compound’s structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve describing the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).Scientific Research Applications

Biological Significance and Synthetic Approaches : (R)-2-Aminododecanoic acid and its derivatives have significant biological properties and are used as building blocks for new molecules or to modify the biological behavior of peptidic entities. They are key structural fragments in biologically active compounds and have applications in environmentally safe hydrogen production, food chemistry, and more (Viso et al., 2011).

Corrosion Inhibition : This compound has been studied for its effectiveness as a corrosion inhibitor for carbon steel in CO2-saturated hydrochloric acid, showing potential as a 'green' corrosion inhibitor due to its high inhibition efficiency and the formation of a protective layer on metal surfaces (Ghareba & Omanovic, 2011).

Asymmetric Synthesis : (R)-2-Aminododecanoic acid has been synthesized asymmetrically as a component of microginin, an angiotensin-converting enzyme inhibitor, showing its relevance in medicinal chemistry (Bunnage et al., 1995).

Biosynthesis in Polymer Industry : It's considered a potential monomer for Nylon 12, a high-performance bioplastic. The biosynthesis of (R)-2-Aminododecanoic acid from renewable sources is an attractive process in the polymer industry (Ahsan et al., 2018).

Medicinal Chemistry Applications : Its structural motif is significant in medicinal chemistry, influencing physiological and pathological processes with applications in medicine and agrochemistry. The N C P scaffold of (R)-2-Aminododecanoic acid offers many possibilities for structural modifications, leading to broad biological relevance (Mucha et al., 2011).

Surface Interaction for Corrosion Inhibition : Studies on its interaction with carbon steel surfaces highlight its potential as a corrosion inhibitor in hydrochloric acid, acting as a mixed-type inhibitor and forming a self-assembled monolayer (Ghareba & Omanovic, 2010).

Biocatalysis for Amino Acid Synthesis : It has been used in biocatalytic processes for the stereoselective synthesis of amino acids, demonstrating its importance as a chiral building block (Hernández et al., 2017).

Safety And Hazards

This would involve describing any known hazards associated with the compound, including toxicity data and recommended safety precautions when handling the compound.

Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.

For a specific compound like “®-2-Aminododecanoic acid”, you would need to consult the primary scientific literature or databases for this information. Please note that not all compounds will have extensive data available, particularly if they are not widely studied. If you have access to scientific databases or journals, they may be a good place to start your search. If you’re affiliated with a university, you might also have access to a research librarian who can assist with your search.

properties

IUPAC Name |

(2R)-2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445048 | |

| Record name | (R)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminododecanoic acid | |

CAS RN |

169106-36-9 | |

| Record name | (R)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

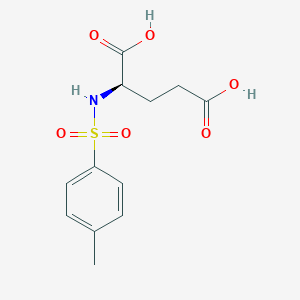

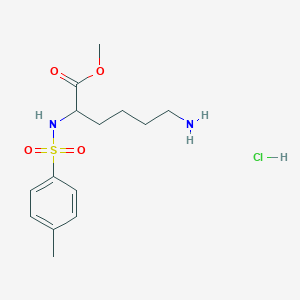

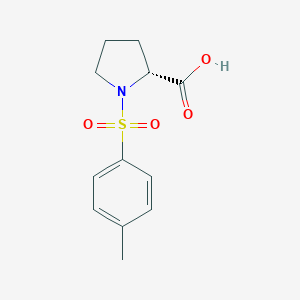

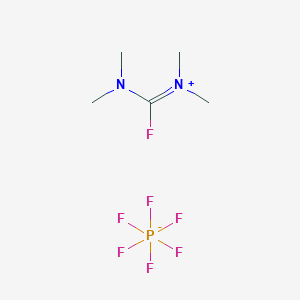

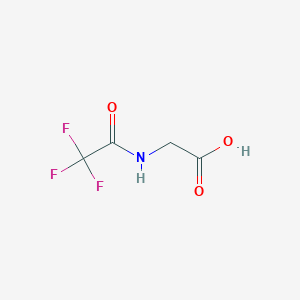

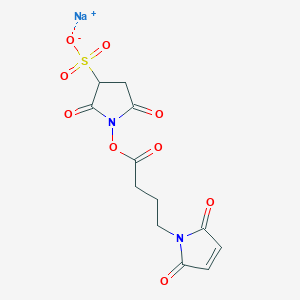

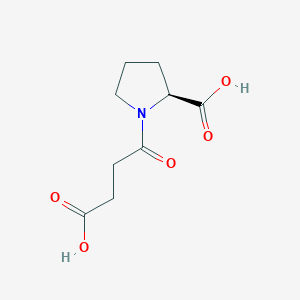

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)